molecular formula C24H17N3O4 B15394244 (E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate

Cat. No.: B15394244
M. Wt: 411.4 g/mol
InChI Key: LONBQEMZRLVUJK-GHRIWEEISA-N
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Description

The compound “(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate” is a structurally complex molecule featuring a furan core linked to a benzoate ester via an (E)-configured vinyl bridge. This compound’s synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous protocols for structurally related benzothiazolium salts and furan derivatives .

Properties

Molecular Formula

C24H17N3O4

Molecular Weight

411.4 g/mol

IUPAC Name

ethyl 4-[5-[(E)-2-cyano-2-(4-oxo-3H-quinazolin-2-yl)ethenyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H17N3O4/c1-2-30-24(29)16-9-7-15(8-10-16)21-12-11-18(31-21)13-17(14-25)22-26-20-6-4-3-5-19(20)23(28)27-22/h3-13H,2H2,1H3,(H,26,27,28)/b17-13+

InChI Key

LONBQEMZRLVUJK-GHRIWEEISA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Biological Activity

(E)-ethyl 4-(5-(2-cyano-2-(4-oxo-3,4-dihydroquinazolin-2-yl)vinyl)furan-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The compound is characterized by a complex structure that includes a quinazoline core, which is known for various biological activities. The presence of cyano and furan groups enhances its reactivity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinazoline, including compounds similar to this compound, exhibit significant antimicrobial properties. For instance, Kumar et al. synthesized various quinazoline derivatives and demonstrated their effectiveness against gram-positive bacteria, suggesting that modifications in the phenyl ring can influence antibacterial profiles .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively documented. A study highlighted that certain furoquinolone derivatives exhibit cytotoxic effects against human promyelocytic leukemia (HL-60) cells by inducing apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins . This suggests that this compound may similarly affect cancer cell lines.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by increasing intracellular calcium levels and reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption .
  • Enzyme Inhibition : Quinazoline derivatives often act as inhibitors of key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) tyrosine kinase .

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

StudyCompoundBiological ActivityFindings
Kumar et al. (2013)Quinazoline DerivativesAntibacterialSignificant activity against gram-positive bacteria observed .
Desai et al. (2020)Furoquinolone DerivativesAnticancerInduced apoptosis in HL-60 cells via caspase activation .
Al-Obaid et al. (2016)QuinazolinesEGFR InhibitionDemonstrated inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Furan-Vinyl-Benzothiazolium Derivatives

Compounds such as 3-methyl-2-[(E)-2-(5-arylfuran-2-yl)vinyl]-1,3-benzothiazolium iodides (e.g., 5a-h, 6a-h) share the (E)-vinyl-furan motif but replace the quinazolinone and cyano groups with benzothiazolium iodides . Key differences include:

  • Electron-Deficient Substituents: The cyano group in the target compound increases electrophilicity compared to aryl groups in benzothiazolium derivatives.

Ethyl Benzoate Derivatives

Ethyl benzoate analogs like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) share the ethyl benzoate backbone but differ in substituent chemistry:

  • Substituent Position: The target compound’s furan-vinyl-quinazolinone substituent occupies the para position, whereas analogs in feature phenethylamino or phenethoxy groups.

Spectral Characterization

The target compound’s NMR and UV profiles would resemble those of structurally related furan-vinyl derivatives. For example:

  • ¹H NMR : The (E)-vinyl proton typically resonates as a doublet near δ 7.0–8.0 ppm (J ≈ 16 Hz), consistent with compounds like 5a-h .
  • UV-Vis: Absorption maxima near 300–350 nm are expected due to π→π* transitions in the conjugated quinazolinone-furan system.

Bioactivity Potential

While direct bioactivity data for the target compound is absent in the provided evidence, analogs suggest plausible applications:

  • Enzyme Inhibition: The electron-deficient cyano group may facilitate interactions with enzymatic active sites, as seen in isoxazole-containing analogs .

Key Differentiators from Similar Compounds

Feature Target Compound Analogous Compounds
Core Structure Furan-vinyl-quinazolinone Furan-vinyl-benzothiazolium
Electron Effects Cyano (strong EWG) + quinazolinone Aryl or benzothiazolium (moderate EWG)
Bioactivity Potential Enhanced H-bonding and π-stacking Charged interactions (benzothiazolium)
Synthetic Complexity Multi-step cyclization and condensation Simpler alkylation/condensation

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